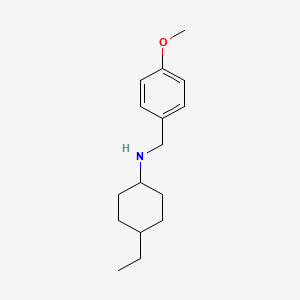
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione, also known as MMID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMID is a member of the indene-1,3-dione family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cancer cell proliferation. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione in lab experiments is its potent biological activity, which makes it a valuable tool for studying various signaling pathways and disease mechanisms. However, one of the limitations of using 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione research. One potential area of interest is the development of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its potential use in the modulation of various signaling pathways. Additionally, the development of new synthesis methods for 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione and its derivatives may lead to the discovery of new biological activities and applications.
合成方法
The synthesis of 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione involves the reaction of 4-methoxybenzaldehyde with dimethyl malonate in the presence of a base, followed by the condensation of the resulting product with 2-methylindan-1,3-dione. The reaction yields 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione as a yellow solid, which can be purified through recrystallization.
科学研究应用
2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has shown promising results in various scientific research applications. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer activities. 2-(4-methoxyphenyl)-2-methyl-1H-indene-1,3(2H)-dione has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(4-methoxyphenyl)-2-methylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-17(11-7-9-12(20-2)10-8-11)15(18)13-5-3-4-6-14(13)16(17)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYSTMPEYQFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylindene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)

![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
